1-Isopropyl-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H9N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 1-isopropyl-1h-pyrazole-4-carbonitrile, have a wide range of applications in various chemical fields and show potent biological activity . They can interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It is known that pyrazole derivatives can take part in different types of cross-coupling reactions . The interaction of this compound with its targets and any resulting changes would depend on the specific biological or chemical context in which it is used.
Biochemical Pathways
Given the broad biological activity of pyrazole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Given the broad biological activity of pyrazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific biological or chemical context in which it is used .
Action Environment
It is known that the synthesis of pyrazole derivatives, including this compound, can be carried out under environmentally benign conditions . This suggests that the compound may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine under cyclo-condensation conditions . The reaction typically employs catalysts such as alumina-silica-supported manganese dioxide (MnO2) and is carried out in water at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Isopropyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals, dyes, and materials with specific electronic properties.
Comparison with Similar Compounds
1H-Pyrazole-4-carbonitrile: A closely related compound with similar chemical properties but lacking the isopropyl group.
1H-Pyrazolo[3,4-b]pyridines: Another class of pyrazole derivatives with potential biomedical applications.
1H-Pyrazolo[3,4-b]quinolines: Known for their photophysical and biological properties.
Uniqueness: 1-Isopropyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable building block for synthesizing complex molecules, and its potential biological activities open avenues for drug development and other scientific research.
Properties
IUPAC Name |
1-propan-2-ylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQVHEXKLISGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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